molecular formula C11H10ClNO2 B1413195 6-(Pent-4-ynyloxy)nicotinoyl chloride CAS No. 1924321-98-1

6-(Pent-4-ynyloxy)nicotinoyl chloride

Cat. No.: B1413195
CAS No.: 1924321-98-1
M. Wt: 223.65 g/mol
InChI Key: OCQBUCQUHMJNMR-UHFFFAOYSA-N
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Description

6-(Pent-4-ynyloxy)nicotinoyl chloride is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom on the carboxyl group is replaced by a pent-4-ynyloxy group, and the hydroxyl group is replaced by a chloride. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid.

    Esterification: Nicotinic acid is esterified with pent-4-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid to form 6-(Pent-4-ynyloxy)nicotinic acid.

    Chlorination: The esterified product is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chloride, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

    Bulk Esterification: Using large reactors to esterify nicotinic acid with pent-4-yn-1-ol.

    Efficient Chlorination: Employing continuous flow reactors for the chlorination step to ensure high yield and purity.

    Purification: Utilizing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.

    Addition Reactions: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens for halogenation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Amines: From substitution with amines.

    Alcohols: From substitution with alcohols.

    Hydrogenated Products: From addition reactions with hydrogen.

Scientific Research Applications

6-(Pent-4-ynyloxy)nicotinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Pent-4-ynyloxy)nicotinoyl chloride depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the chloride group, which can be readily displaced by nucleophiles. The alkyne group can participate in various addition reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    6-(Pent-4-ynyloxy)nicotinic acid: The precursor in the synthesis of 6-(Pent-4-ynyloxy)nicotinoyl chloride.

    6-(Pent-4-ynyloxy)nicotinamide: A derivative where the chloride is replaced by an amide group.

    6-(Pent-4-ynyloxy)nicotinyl alcohol: A derivative where the chloride is replaced by a hydroxyl group.

Uniqueness

This compound is unique due to its combination of a reactive chloride group and an alkyne group, making it a versatile intermediate for various synthetic applications. Its structure allows for multiple functionalizations, which can be tailored for specific research and industrial needs.

This compound’s versatility and reactivity make it a valuable tool in the synthesis of complex organic molecules, contributing to advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

6-pent-4-ynoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-6-5-9(8-13-10)11(12)14/h1,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBUCQUHMJNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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